Nintedanib N-Acetyl Impurity is a chemical compound associated with the pharmaceutical agent Nintedanib, which is primarily used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. This impurity arises during the synthesis of Nintedanib and is classified under the category of chemical impurities that can affect the quality and efficacy of pharmaceutical products. Understanding its characteristics is essential for ensuring the safety and effectiveness of medications containing Nintedanib.
Nintedanib N-Acetyl Impurity is derived from the synthesis processes of Nintedanib, specifically through reactions involving intermediates such as 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters. It is classified as a synthetic organic compound with a specific focus on its role as an impurity in pharmaceutical formulations. The compound has been assigned the CAS number 2130844-77-6, indicating its unique identification in chemical databases.
The synthesis of Nintedanib N-Acetyl Impurity typically involves several key steps:
The synthesis can be scaled for industrial production, maintaining stringent quality control measures to ensure that the levels of impurities remain within acceptable limits. The final product is typically purified through crystallization methods to enhance its purity before being utilized in pharmaceutical applications .
The molecular structure of Nintedanib N-Acetyl Impurity can be described as follows:
The structure features an indole moiety, which contributes to its pharmacological properties. The presence of an acetyl group distinguishes this impurity from other derivatives of Nintedanib.
Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
Nintedanib N-Acetyl Impurity undergoes several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions and reagents used will determine the major products formed during these reactions .
Nintedanib itself functions primarily as a kinase inhibitor, targeting various receptor tyrosine kinases including fibroblast growth factor receptor, platelet-derived growth factor receptor, and vascular endothelial growth factor receptor. While Nintedanib N-Acetyl Impurity does not have a defined mechanism distinct from its parent compound, it may influence pharmacokinetics or pharmacodynamics due to its structural similarities .
The impurity's stability and reactivity are influenced by its functional groups, particularly the acetyl group which may participate in further chemical transformations under appropriate conditions.
Relevant data regarding melting point, boiling point, and other thermodynamic properties are essential for understanding its behavior in pharmaceutical formulations .
Nintedanib N-Acetyl Impurity primarily serves as a reference compound in quality control processes for pharmaceuticals containing Nintedanib. Its analysis is crucial for ensuring compliance with regulatory standards regarding impurities in drug products. Additionally, understanding this impurity helps in optimizing synthesis routes to minimize its formation during drug production .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1